molecular formula C18H15FN2O B2909747 (2E)-2-cyano-3-(2-fluorophenyl)-N-(1-phenylethyl)prop-2-enamide CAS No. 478017-77-5

(2E)-2-cyano-3-(2-fluorophenyl)-N-(1-phenylethyl)prop-2-enamide

Cat. No.: B2909747
CAS No.: 478017-77-5
M. Wt: 294.329
InChI Key: CNTPOGBIOYLICG-LFIBNONCSA-N
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Description

(2E)-2-cyano-3-(2-fluorophenyl)-N-(1-phenylethyl)prop-2-enamide is a synthetic acrylamide derivative characterized by a cyano group at the α-position, a 2-fluorophenyl substituent at the β-position, and an N-(1-phenylethyl)amide moiety. The (2E)-stereochemistry of the α,β-unsaturated system is critical for its electronic and steric properties.

Properties

IUPAC Name

(E)-2-cyano-3-(2-fluorophenyl)-N-(1-phenylethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O/c1-13(14-7-3-2-4-8-14)21-18(22)16(12-20)11-15-9-5-6-10-17(15)19/h2-11,13H,1H3,(H,21,22)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNTPOGBIOYLICG-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC=CC=C2F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=CC=C1)NC(=O)/C(=C/C2=CC=CC=C2F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-(2-fluorophenyl)-N-(1-phenylethyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzaldehyde, cyanoacetic acid, and N-(1-phenylethyl)amine.

    Condensation Reaction: The first step involves the condensation of 2-fluorobenzaldehyde with cyanoacetic acid in the presence of a base such as sodium ethoxide to form (E)-2-cyano-3-(2-fluorophenyl)acrylic acid.

    Amidation: The (E)-2-cyano-3-(2-fluorophenyl)acrylic acid is then reacted with N-(1-phenylethyl)amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-3-(2-fluorophenyl)-N-(1-phenylethyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, using reagents such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced derivatives with functional groups such as amines or alcohols.

    Substitution: Substituted derivatives with new functional groups replacing the cyano group.

Scientific Research Applications

(2E)-2-cyano-3-(2-fluorophenyl)-N-(1-phenylethyl)prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic or optical properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-(2-fluorophenyl)-N-(1-phenylethyl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The 2-fluorophenyl group in the target compound likely confers a logP value intermediate between polar hydroxylated analogs (e.g., ) and highly lipophilic trifluoromethyl derivatives (e.g., ).

Antimicrobial Activity

  • Trifluoromethyl derivatives (e.g., ) exhibit superior activity against Staphylococcus aureus and Mycobacterium tuberculosis due to increased membrane permeability and resistance to enzymatic degradation.
  • Fluorine positioning : The 2-fluorophenyl group in the target compound may reduce activity compared to 3-fluoro-4-(trifluoromethyl)phenyl (compound 10, ), which showed bactericidal effects against MRSA. Ortho-substitution can sterically hinder interactions with bacterial targets.

Anti-inflammatory and Cytotoxicity Profiles

  • Cytotoxicity : Phenylethylamide derivatives generally show low cytotoxicity unless substituted with halogens (e.g., compound 11 in , which has bromo/chloro groups).

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